
ICRF-193
Vue d'ensemble
Description
ICRF-193 est un composé bisdioxopipérazine connu pour son rôle d'inhibiteur catalytique de la topoisomérase II de l'ADN. Cette enzyme est cruciale pour la réplication de l'ADN et la division cellulaire, ce qui fait de l'this compound un composé important dans l'étude de la régulation du cycle cellulaire et du traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ICRF-193 peut être synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pipérazine. La synthèse commence généralement par la réaction de la butane-2,3-dione avec la pipérazine pour former la structure bisdioxopipérazine. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de l'this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
ICRF-193 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées à des températures et à un pH contrôlés pour assurer la stabilité du composé .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés de l'this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications De Recherche Scientifique
ICRF-193 a une large gamme d'applications en recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité catalytique de la topoisomérase II de l'ADN. Cette enzyme est responsable de la relaxation du superenroulement de l'ADN et de la décatenation des brins d'ADN entrelacés pendant la réplication et la transcription. En inhibant cette enzyme, this compound empêche la ségrégation correcte des chromosomes pendant la division cellulaire, ce qui entraîne un arrêt du cycle cellulaire et l'apoptose . Les cibles moléculaires de l'this compound comprennent le domaine ATPase de la topoisomérase II de l'ADN, qui est essentiel à son activité enzymatique .
Mécanisme D'action
ICRF-193 exerts its effects by inhibiting the catalytic activity of DNA topoisomerase II. This enzyme is responsible for relieving DNA supercoiling and decatenating intertwined DNA strands during replication and transcription. By inhibiting this enzyme, this compound prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The molecular targets of this compound include the ATPase domain of DNA topoisomerase II, which is essential for its enzymatic activity .
Comparaison Avec Des Composés Similaires
ICRF-193 est souvent comparé à d'autres inhibiteurs de la topoisomérase II tels que la dexrazoxane (ICRF-187) et l'étoposide. Si tous ces composés inhibent la topoisomérase II de l'ADN, l'this compound est unique en sa capacité à agir comme un inhibiteur catalytique sans provoquer de dommages à l'ADN . Cela en fait un outil précieux pour étudier la fonction de l'enzyme sans introduire de facteurs de confusion liés aux dommages de l'ADN. Les composés similaires comprennent :
Dexrazoxane (ICRF-187) : Utilisé en clinique pour réduire la cardiotoxicité associée à la chimiothérapie par les anthracyclines.
Étoposide : Un poison de la topoisomérase II qui stabilise le complexe enzyme-ADN, conduisant à des cassures de l'ADN.
Le mécanisme d'action unique de l'this compound et sa capacité à inhiber la topoisomérase II sans provoquer de dommages à l'ADN en font un composé précieux dans les contextes de recherche et thérapeutique.
Activité Biologique
ICRF-193, chemically known as meso-4,4-(2,3-butanediyl)-bis(2,6-piperazinedione), is a potent inhibitor of DNA topoisomerase II (Top2), an enzyme crucial for DNA replication and transcription. This compound has garnered attention for its anticancer properties due to its ability to stabilize the Top2-DNA complex, leading to DNA damage and cell cycle arrest. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound inhibits the catalytic activity of Top2 by stabilizing the enzyme's complex with DNA, preventing the normal relaxation of supercoiled DNA that is essential for replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, particularly during the S and G2 phases of the cell cycle, where Top2α is predominantly active .
Effects on Cell Cycle and DNA Damage
Research indicates that this compound induces significant DNA damage, particularly in S and G2 phases. A study using quantitative image-based cytometry demonstrated that treatment with this compound resulted in a marked increase in γH2AX foci, a marker for DNA double-strand breaks, especially in cells undergoing replication . The following table summarizes key findings related to cell cycle effects:
Cell Cycle Phase | Percentage of Cells with DNA Damage | Methodology |
---|---|---|
G1 | 25% | EdU labeling and confocal microscopy |
S | ~50% | EdU labeling and confocal microscopy |
G2 | Nearly 100% | EdU labeling and confocal microscopy |
These findings suggest that this compound not only causes DNA damage but also affects cell cycle progression by delaying the transition from S phase to G2 phase, thereby activating the G2-M checkpoint .
Nucleosome Dynamics
This compound's impact extends to chromatin structure. Studies have shown that while it does not prevent nucleosome deposition, it alters nucleosome spacing in a way that can affect gene expression and chromatin accessibility. Specifically, this compound treatment was associated with a decrease in nucleosome density due to abnormal linker DNA lengths .
Case Studies
- Fission Yeast Model : A detailed live-cell analysis in Schizosaccharomyces pombe revealed that this compound treatment resulted in abnormal spindle dynamics during mitosis. The drug caused spindles to arch and break during telophase due to improper separation of sister chromatids, leading to polyploidization .
- Cardiomyocyte Protection : In a study involving neonatal ventricular cardiomyocytes (NVCMs), prodrugs of this compound demonstrated protective effects against anthracycline-induced toxicity. The release kinetics of this compound from these prodrugs indicated effective cellular penetration and cytoprotection at adequate concentrations .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which ICRF-193 inhibits DNA topoisomerase II?
this compound is a catalytic inhibitor of DNA topoisomerase II (Topo II) that stabilizes the closed clamp conformation of the enzyme, preventing ATP hydrolysis and blocking the religation step during DNA strand passage. Unlike cleavage-inducing inhibitors (e.g., etoposide), this compound does not generate protein-linked DNA breaks but induces cytotoxicity by trapping Topo II in a non-functional state, leading to unresolved catenated DNA structures and replication stress .
Q. What experimental models are commonly used to study this compound's effects?
- In vitro systems : SV40 DNA replication assays (e.g., accumulation of catenated dimers and late Cairns-type DNAs) .
- Cell lines : HeLa, HCT116, and fission yeast (Schizosaccharomyces pombe) to study mitotic defects and replication termination .
- Xenopus egg extracts : For analyzing replication origin activation and chromatin dynamics .
Q. What are the recommended concentrations and treatment durations for this compound in cell culture?
Typical doses range from 10–35 μM for mammalian cells, with treatment durations varying by study:
- 30 μM for 4–5 hours in HeLa cells to block mitotic exit .
- 35 μM for 5 hours in RPE1 cells to observe transcription-coupled supercoiling changes .
- Lower doses (10–20 μM) for prolonged S-phase synchronization .
Advanced Research Questions
Q. How does this compound resolve contradictions in replication termination studies?
Conflicting reports on whether this compound blocks replication termination or origin activation arise from methodological differences:
- DNA combing assays in Xenopus extracts show slowed origin cluster activation and fork progression, not termination failure .
- Plasmid replication assays in egg extracts confirm catenated dimer accumulation (decatenation block) without affecting termination . Key methodological consideration: Include non-replicated DNA fibers in analysis to avoid misinterpreting origin activation delays as termination defects .
Q. What experimental designs distinguish this compound's effects on Topo IIα vs. Topo IIβ?
- Knockout/knockdown models : Use Topo IIα/β isoform-specific siRNA or CRISPR lines to isolate functional roles.
- ATR/Chk1 pathway inhibition : this compound-induced replication stress activates ATR-Chk1 checkpoints; combine with inhibitors (e.g., VE-821) to dissect Topo IIβ's role in G2/M arrest .
- Flow cytometry : Monitor cyclin B degradation and DNA content to differentiate mitotic exit delays (Topo IIα) versus transcription-coupled damage (Topo IIβ) .
Q. How does this compound interact with transcription inhibition in studying chromosome segregation?
Co-treatment with transcription inhibitors (e.g., triptolide or DRB) reveals Topo II's role in resolving transcription-replication conflicts:
- 30 μM this compound + 25 μM triptolide exacerbates mitotic DNA entanglement in HeLa cells .
- Methodological tip : Use fluorescence in situ hybridization (FISH) to visualize entangled loci and quantify segregation defects .
Q. Methodological Recommendations
- DNA combing : Use BrdU pulse-labeling to quantify replication fork dynamics under this compound treatment .
- Two-dimensional gel electrophoresis : Resolve catenated DNAs vs. replication intermediates .
- Checkpoint inhibition : Combine this compound with Chk1 inhibitors (e.g., AZD7762) to probe replication stress response pathways .
Propriétés
IUPAC Name |
4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGAPWKTPDTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943979 | |
Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-68-2 | |
Record name | 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21416-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICRF 196 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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